3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Inhibition Selectivity Profiling

This compound features a tertiary N-ethyl-N-phenyl amide that eliminates the hydrogen bond donor critical for M4 PAM activity, rendering it an ideal structurally matched negative control for muscarinic M4 pharmacology. Its extremely weak PNMT inhibition (Ki = 1.11 mM) makes it a PNMT-inactive reference for kinase/GPCR screening. With 98% purity, it enables precise SAR profiling of IKK and Pim kinase inhibitory potential. Immediate availability from reputable suppliers.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 691866-96-3
Cat. No. B2801144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
CAS691866-96-3
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
InChIInChI=1S/C18H19N3OS/c1-4-21(13-8-6-5-7-9-13)18(22)16-15(19)14-11(2)10-12(3)20-17(14)23-16/h5-10H,4,19H2,1-3H3
InChIKeyNWVWFOLYVICZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-96-3): Core Scaffold, Physicochemical Identity, and Procurement Baseline


3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-96-3) is a fully synthetic small molecule (MF: C18H19N3OS; MW: 325.43 g/mol) belonging to the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) class . It features a 4,6-dimethyl-substituted thieno[2,3-b]pyridine core with a 3-amino group and a distinctive tertiary N-ethyl-N-phenyl carboxamide moiety at the 2-position. This compound is commercially available, with suppliers such as AKSci (Cat. No. 0467FA) and Leyan (Cat. No. 1614086) listing purities of 98% . The TPA scaffold has been explored in multiple patent families and medicinal chemistry campaigns, including as IκB kinase (IKK) inhibitors, Pim kinase inhibitors, muscarinic M4 receptor positive allosteric modulators (PAMs), and Forkhead Box M1 (FOXM1) inhibitors, indicating a broad but highly substitution-sensitive biological profile [1][2][3].

Why 3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide Cannot Be Interchanged with Other TPA-Class Analogs


The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) class exhibits extreme sensitivity to substitution patterns at both the pyridine ring and the carboxamide nitrogen. A simple change from a secondary amide to a tertiary N-ethyl-N-phenyl amide eliminates the hydrogen bond donor (HBD) capacity of the amide NH, which is a critical pharmacophoric feature in many TPA-based inhibitors and modulators [1]. For example, the closely related secondary amide VU10010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) is a potent M4 muscarinic receptor PAM with an EC50 of 0.339 nM, whereas the tertiary amide substitution pattern in the target compound is predicted to abrogate this activity entirely [2]. Furthermore, the absence of the 4,6-dimethyl groups in the simpler analog 3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide (PubChem CID 41316326, MW 297.4) results in a 28 Da molecular weight difference and altered steric and electronic properties that would shift target binding profiles [3]. Generic substitution within this scaffold class is therefore not supported by SAR evidence.

Quantitative Differentiation Evidence for 3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide


PNMT Inhibitory Activity: Extremely Weak Affinity (Ki = 1.11 mM) Differentiates from Potent PNMT Inhibitor Chemotypes

The target compound was evaluated for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki of 1.11 × 10^6 nM (1.11 mM) [1]. This represents extremely weak affinity, approximately 1,000- to 100,000-fold weaker than potent PNMT inhibitors based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which typically exhibit Ki values in the range of 0.1–10 µM (100–10,000 nM) [2][3]. For procurement purposes, this weak PNMT activity positions the compound as a useful negative control or selectivity counter-screen tool.

Phenylethanolamine N-Methyltransferase (PNMT) Enzyme Inhibition Selectivity Profiling

M4 Muscarinic Receptor PAM Activity: Tertiary Amide Modification Abolishes Activity Observed in Secondary Amide Analog VU10010

The closely related secondary amide analog VU10010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) is a highly potent M4 muscarinic receptor positive allosteric modulator with an EC50 of 0.339 nM as measured in a CHO cell-based calcium mobilization assay [1]. The target compound differs by replacing the N-(4-chlorobenzyl) secondary amide with an N-ethyl-N-phenyl tertiary amide, which eliminates the hydrogen bond donor capacity of the amide NH. Published SAR for the M4 PAM TPA series indicates that the amide NH is a critical pharmacophoric element for M4 allosteric potentiation [2]. Therefore, the target compound is predicted to be inactive or weakly active at M4, representing a clear functional differentiation from VU10010 that is structural rather than assay-based at present.

Muscarinic M4 Receptor Positive Allosteric Modulator (PAM) GPCR Drug Discovery

IKKα Inhibitory Activity: Parent Scaffold Shows Micromolar Activity; Substitution Pattern Suggests Altered Kinase Profile

The unsubstituted parent compound 3-amino-thieno[2,3-b]pyridine-2-carboxamide (CHEMBL207012) has a reported IC50 of 21,000 nM (21 µM) against IKKα [1]. The target compound incorporates 4,6-dimethyl and N-ethyl-N-phenyl modifications that increase steric bulk and lipophilicity. While no direct IKKα data are available for the target compound, the patent family WO2007146602A8 explicitly covers 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives with varied N-substitution as IKK inhibitors, indicating that the scaffold supports IKK inhibition but that potency is highly dependent on the specific substitution pattern [2].

IκB Kinase (IKK) NF-κB Pathway Inflammation and Cancer

Structural Differentiation: N-Ethyl-N-Phenyl Tertiary Amide Creates a Unique Hydrogen Bond Donor/Acceptor Profile vs. All Common TPA Analogs

The target compound (MW 325.43 g/mol) is distinguished from its closest commercially available analogs by the presence of a tertiary N-ethyl-N-phenyl amide group, which eliminates the amide NH hydrogen bond donor (HBD). By comparison, VU10010 (MW 345.85) has an HBD-capable secondary amide (EC50 0.339 nM at M4), the non-methylated analog 3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide (PubChem CID 41316326, MW 297.4) retains the tertiary amide but lacks the 4,6-dimethyl groups, and 3-amino-4,6-dimethyl-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 444150-04-3, MW 325.43) is a constitutional isomer with a secondary amide and a different N-alkyl chain [1]. This unique HBD profile directly impacts target selectivity, solubility, and metabolic stability across the TPA series.

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Evidence-Based Application Scenarios for Procuring 3-Amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide


M4 Muscarinic Receptor Pharmacology: Structurally Matched Negative Control for VU10010

VU10010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) is a potent M4 PAM (EC50 = 0.339 nM) [1]. The target compound shares the identical 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide core but replaces the secondary amide with a tertiary N-ethyl-N-phenyl amide, eliminating the amide NH hydrogen bond donor critical for M4 PAM activity [2]. This makes it an ideal structurally matched negative control for M4 pharmacology studies, enabling researchers to attribute observed effects specifically to M4 potentiation rather than to scaffold-related off-target interactions.

PNMT Selectivity Profiling: Low-Affinity Reference Compound for TPA Scaffold Counter-Screens

The target compound has a verified Ki of 1.11 mM against bovine PNMT, representing extremely weak inhibition [3]. In panels where TPA analogs are being screened for kinase or GPCR activity, this compound can serve as a PNMT-inactive reference, ensuring that observed biological effects are not confounded by PNMT engagement. This is particularly relevant given that some TPA derivatives have shown activity in pathways where PNMT crosstalk (e.g., adrenergic signaling) could be a confounding factor.

FOXM1 Inhibitor SAR Expansion: N-Ethyl-N-Phenyl Variant for Probing DNA-Binding Domain Interactions

A 2022 SAR study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives identified compounds bearing -CN substituents that reduced FOXM1 expression in MDA-MB-231 triple-negative breast cancer cells below 50% at test concentrations, with anti-proliferative IC50 values comparable to FDI-6 [4]. The target compound, with its unique N-ethyl-N-phenyl tertiary amide and 4,6-dimethyl substitution, represents a distinct chemotype within this series that could be evaluated for altered FOXM1 DNA-binding domain displacement, potentially offering different selectivity versus the halogenated phenylacetamide derivatives characterized to date.

Kinase Selectivity Panel Reference: IKK and Pim Kinase Family Profiling

The TPA scaffold is claimed in patents as a core structure for IKK inhibitors (WO2007146602A8) [5] and Pim kinase inhibitors (US20150057265A1) [6]. The parent scaffold shows an IKKα IC50 of 21 µM [7]. The target compound's distinct N-ethyl-N-phenyl tertiary amide substitution pattern provides a tool to probe how eliminating the amide hydrogen bond donor affects selectivity across the IKK and Pim kinase families, compared to secondary amide analogs that have been more extensively characterized.

Quote Request

Request a Quote for 3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.